Product packaging for DAPK1-IN-6d(Cat. No.:)

DAPK1-IN-6d

Cat. No.: B11936843
M. Wt: 358.4 g/mol
InChI Key: SWFLESJYTXCHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Death-Associated Protein Kinase 1 (DAPK1) as a Kinase Target

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-regulated serine/threonine kinase that plays a pivotal role in programmed cell death, also known as apoptosis. rsc.orgnih.gov Its involvement in mediating cell death signals initiated by various stimuli, including interferon-gamma, TNF-alpha, and Fas ligand, positions it as a crucial component of the cellular machinery that maintains tissue homeostasis. nih.govmdpi.com

Structurally, DAPK1 is a large, multidomain protein. nih.gov Its architecture includes an N-terminal kinase domain, a calmodulin-binding domain, ankyrin repeats, a Ras of complex (ROC) domain, a C-terminal of ROC (COR) domain, and a death domain. nih.gov This complex structure allows DAPK1 to participate in a wide array of cellular functions and protein-protein interactions.

The deregulation of DAPK1 activity has been implicated in a variety of human diseases. In the context of cancer, DAPK1 often acts as a tumor suppressor, and its expression is frequently silenced in various cancer types through promoter hypermethylation. nih.gov This loss of function can contribute to tumor growth and progression. Conversely, in neurodegenerative disorders such as Alzheimer's disease and cerebral ischemia, the overactivation of DAPK1 is associated with neuronal cell death. nih.govmdpi.com This dual role of DAPK1 in different pathological contexts makes it a compelling and complex target for therapeutic intervention. The development of specific DAPK1 modulators—either activators or inhibitors—is therefore a significant area of research.

Overview of DAPK1-IN-6d as a Selective DAPK1 Inhibitor

In the quest for specific modulators of DAPK1 activity, researchers have developed various small molecule inhibitors. Among these is this compound, a compound identified for its selective inhibition of DAPK1. rsc.org Also known as 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine, this compound emerged from a series of 6,8,9 poly-substituted purine (B94841) analogues. rsc.orgmdpi.com

The discovery of this compound was notable for its approach. Rather than a target-first strategy, a phenotypic screening of novel purine derivatives was conducted on leukemia cell lines to identify compounds with pro-apoptotic properties. rsc.org Subsequent kinase profiling of the most active compounds revealed that this compound was a potent inhibitor of DAPK1. rsc.org

This compound has demonstrated a significant and selective inhibitory effect on DAPK1, which is a noteworthy achievement given that many kinase inhibitors often target multiple kinases. rsc.org The selectivity of this compound makes it a valuable tool for dissecting the specific roles of DAPK1 in various biological processes without the confounding effects of off-target inhibition. rsc.org Research has shown that this compound induces apoptosis in cancer cell lines, and its activity is linked to its ability to inhibit DAPK1. rsc.org

Below are tables detailing the properties of this compound and a summary of key research findings.

Table 1: Chemical and Biological Properties of this compound

PropertyValueReference
IUPAC Name 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine rsc.orgmdpi.com
Synonyms Compound 6d rsc.orgnih.gov
Molecular Formula C22H22N4O
IC50 for DAPK1 2.5 µM rsc.orgnih.gov
Biological Activity Selective DAPK1 inhibitor; Pro-apoptotic rsc.org

Table 2: Summary of Key Research Findings for this compound

Research AreaFindingSignificanceReference
Kinase Selectivity Exhibited significant inhibition of DAPK1 out of a panel of 96 kinases involved in apoptosis.Demonstrates the high selectivity of the compound, making it a useful research tool. rsc.org
Cancer Cell Apoptosis Induced apoptosis in Jurkat (acute T cell leukemia) cells.Supports the potential of targeting DAPK1 for cancer therapy. rsc.org
Mechanism of Action The pro-apoptotic activity is linked to the inhibition of DAPK1.Elucidates the molecular mechanism behind the compound's observed effects. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N4O B11936843 DAPK1-IN-6d

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

9-tert-butyl-8-phenyl-6-phenylmethoxypurine

InChI

InChI=1S/C22H22N4O/c1-22(2,3)26-19(17-12-8-5-9-13-17)25-18-20(26)23-15-24-21(18)27-14-16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3

InChI Key

SWFLESJYTXCHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C(=NC=N2)OCC3=CC=CC=C3)N=C1C4=CC=CC=C4

Origin of Product

United States

Iii. Dapk1 in 6d in Cellular and Molecular Pathway Modulation

DAPK1 Kinase Inhibition and Its Functional Consequences

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin (Ca2+/CaM)-regulated serine/threonine kinase that plays a crucial role in multiple forms of cell death, including apoptosis and autophagy nih.govfrontiersin.orgmdpi.com. Its catalytic activity is central to its function as a tumor suppressor and its involvement in neurodegenerative diseases nih.govfrontiersin.org. The inhibition of this catalytic activity is a key strategy for therapeutic intervention in diseases driven by excessive DAPK1 activation, such as ischemic stroke nih.govmdpi.commdpi.com.

While DAPK1-IN-6d is designated as a selective inhibitor of DAPK1, specific data from peer-reviewed literature detailing its potency (e.g., IC50 values), binding mechanism, and the direct functional consequences of its interaction with the DAPK1 catalytic domain are not available. Research on other DAPK1 inhibitors demonstrates that blocking the kinase's active site can prevent the phosphorylation of downstream substrates, thereby mitigating pathological processes like neuronal death nih.govresearchgate.net. For example, inhibiting DAPK1 has been shown to reduce the amyloidogenic processing of amyloid precursor protein (APP) and decrease the production of amyloid-beta (Aβ) peptides in cellular models of Alzheimer's disease nih.gov.

The catalytic activity of DAPK1 is tightly controlled by a sophisticated network of intramolecular interactions and post-translational modifications. This regulation ensures that the kinase is activated only in response to specific cellular signals.

A primary mechanism for keeping DAPK1 in an inactive state is autophosphorylation at the serine 308 residue (Ser308), located within the Ca2+/calmodulin autoregulatory domain frontiersin.orgtandfonline.com. This phosphorylation event creates an inhibitory "lock" that stabilizes the interaction between the autoregulatory domain and the catalytic cleft, blocking substrate access tandfonline.com. Under normal physiological conditions, DAPK1 exists in this auto-inhibited, phosphorylated state tocris.com. Activation of the kinase requires the removal of this phosphate group frontiersin.org. This autoinhibitory mechanism is crucial for preventing unwanted cell death and maintaining cellular homeostasis.

DAPK1 is a Ca2+/calmodulin-dependent kinase semanticscholar.orgnih.gov. The binding of Ca2+-activated calmodulin to the autoregulatory domain is a critical step for kinase activation frontiersin.orgsemanticscholar.org. This interaction induces a conformational change that displaces the inhibitory autoregulatory domain from the catalytic cleft, allowing substrates to bind and be phosphorylated mdpi.com. The affinity of DAPK1 for CaM is significantly increased when Ser308 is dephosphorylated frontiersin.org. This creates a "double-locking" mechanism where full activation requires both the presence of Ca2+/CaM and the dephosphorylation of Ser308, allowing for a finely tuned response to cellular calcium signals frontiersin.org.

The activation of DAPK1 is triggered by the dephosphorylation of key inhibitory residues, most notably Ser308. Several phosphatases have been identified that can perform this crucial step. Protein Phosphatase 2A (PP2A) is considered a strong candidate for dephosphorylating Ser308, thereby promoting DAPK1 activation tandfonline.com. In the context of neuronal injury, the Ca2+-activated phosphatase calcineurin has also been identified as a Ser308 phosphatase, linking ischemic insults directly to DAPK1 activation tandfonline.comscispace.com. Other key residues, such as Ser289 in the CaM autoregulatory domain and Tyr491/Tyr492 in the ankyrin repeat domain, also negatively regulate DAPK1 activity when phosphorylated nih.gov.

Regulatory SiteModifying EnzymeEffect on DAPK1 Activity
Ser308 AutophosphorylationInhibition
Ser308 Protein Phosphatase 2A (PP2A)Activation
Ser308 CalcineurinActivation
Ser289 RSK (Ribosomal S6 Kinase)Inhibition
Ser735 ERK (Extracellular signal-regulated kinase)Activation
Tyr491/Tyr492 Src KinaseInhibition
Tyr491/Tyr492 LAR Tyrosine PhosphataseActivation

DAPK1 is a member of the ROCO family of proteins, characterized by the presence of ROC (Ras of complex proteins) and COR (C-terminal of ROC) domains mdpi.comfrontiersin.orgrndsystems.com. The ROC domain contains a P-loop motif that binds guanosine triphosphate (GTP) and possesses intrinsic GTPase activity, meaning it can hydrolyze GTP to GDP mdpi.comfrontiersin.org. This GTP-binding function provides another layer of regulation. When GTP is bound to the ROC domain, it negatively regulates DAPK1's catalytic activity frontiersin.org. Mechanistically, GTP binding enhances the inhibitory autophosphorylation at Ser308 through an intramolecular signal, thus reinforcing the inactive state of the kinase mdpi.comfrontiersin.orgrndsystems.com. The hydrolysis of GTP to GDP relieves this inhibition nih.govmdpi.com. These domains also mediate protein-protein interactions, for instance with the peptidyl-prolyl isomerase Pin1, further integrating DAPK1 into cellular signaling networks nih.govmdpi.com.

Mechanistic Regulation of DAPK1 Activity

This compound Impact on Programmed Cell Death Pathways

Initial research has suggested that this compound, identified as 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine (6d), and its related analogs possess anti-proliferative and pro-apoptotic properties. However, the specific molecular mechanisms through which this compound induces apoptosis remain largely uncharacterized in the available scientific literature.

There is currently a lack of specific studies detailing the involvement of caspase-dependent pathways in apoptosis induced by this compound. Research has not yet elucidated whether this compound treatment leads to the activation of initiator or effector caspases, which are central to this form of programmed cell death.

No specific information is available in the reviewed literature regarding the role of caspase-independent autophagic mechanisms in cell death induced by this compound.

The effect of this compound on the modulation of autophagy is an area that requires investigation. Current research does not provide data on whether this compound initiates, inhibits, or otherwise influences the autophagic process within cells.

There is no available research to indicate whether this compound has any impact on anoikis-like cell death, a form of programmed cell death that occurs when cells detach from the extracellular matrix.

Apoptosis Induction Mechanisms

This compound Modulation of Intracellular Signaling Networks

The broader impact of this compound on intracellular signaling networks is yet to be explored. Scientific studies have not yet detailed which specific signaling cascades are activated or inhibited by this compound, leaving its effects on cellular communication and regulation unknown.

Data on the specific effects of this compound remains limited, as indicated in the table below.

SectionSubsectionResearch Findings for this compound
3.2.1. Apoptosis Induction Mechanisms Characterized with anti-proliferative and pro-apoptotic properties.
3.2.1.1.Caspase-Dependent PathwaysNo specific data available.
3.2.1.2.Caspase-Independent Autophagic MechanismsNo specific data available.
3.2.2. Autophagy Modulation No specific data available.
3.2.3. Anoikis-like Cell Death No specific data available.
3.3. This compound Modulation of Intracellular Signaling Networks No specific data available.

Interplay with mTOR/S6K Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. DAPK1 has been identified as a key modulator of this pathway, particularly through its interaction with the Tuberous Sclerosis Complex (TSC).

The TSC1/TSC2 protein complex acts as a critical negative regulator of mTOR Complex 1 (mTORC1). jci.orgplos.orgbiorxiv.org DAPK1 directly interacts with and phosphorylates TSC2. nih.govresearchgate.net Specifically, DAPK1-dependent phosphorylation of TSC2 at the Ser939 residue leads to the dissociation and destabilization of the TSC1/TSC2 complex. jci.org This disruption inactivates the GTPase-activating protein (GAP) activity of the complex, which is essential for inhibiting mTORC1. frontiersin.orgnih.gov

Consequently, the inhibition of DAPK1 by a specific inhibitor like this compound is expected to prevent TSC2 phosphorylation. This action would stabilize the TSC1/TSC2 complex, thereby suppressing mTORC1 activation. jci.org Studies using DAPK1 inhibitors have confirmed that blocking DAPK1 signaling suppresses p53-mutant breast cancer cells by stabilizing the TSC1/TSC2 complex, which in turn inhibits mTOR/S6K activation. jci.org

Interacting ProteinsDAPK1 ActionEffect on ComplexConsequence for mTORC1Effect of this compound
TSC1 / TSC2Phosphorylates TSC2 at Ser939. jci.orgDissociation and destabilization. jci.orgnih.govActivation. jci.orgnih.govnih.govmdpi.comStabilization of the TSC1/TSC2 complex. jci.org

By activating mTORC1, DAPK1 can promote cell growth and protein synthesis. jci.org This function becomes particularly significant in certain pathological contexts, such as p53-mutant cancers. In cells with dysfunctional p53, the pro-apoptotic functions of DAPK1 are blunted, leading to a functional switch where DAPK1 primarily promotes cell growth through the mTOR/S6K pathway. nih.govjci.orgnih.govnih.gov High DAPK1 expression in these cancers is associated with increased tumor cell growth and worse clinical outcomes. jci.orgnih.gov

Therefore, the use of this compound has profound implications for cell growth signaling. Inhibition of DAPK1 has been shown to effectively suppress the growth of p53-mutant cancer cells, including breast, pancreatic, and ovarian cancers. jci.orgnih.gov This anti-proliferative effect is achieved by preventing the DAPK1-mediated activation of the mTOR/S6K pathway. jci.orgnih.gov

Interaction with p53 Pathway Components

The tumor suppressor protein p53 is a master regulator of the cellular response to stress, controlling cell cycle arrest, apoptosis, and DNA repair. DAPK1 directly interacts with and modulates the p53 pathway, representing a critical node in cell fate decisions.

Research has demonstrated a direct physical binding between the death domain of DAPK1 and the DNA-binding motif of p53. ahajournals.orgnih.gov Upon activation, DAPK1 phosphorylates p53 (at serine-23 in mice, which corresponds to serine-20 in humans), which serves as a functional activation of p53. nih.gov This DAPK1-p53 interaction acts as a signaling hub that converges both necrotic and apoptotic cell death pathways. ahajournals.orgnih.govresearchgate.net In the nucleus, phosphorylated p53 induces the expression of pro-apoptotic genes like Bax, while in the mitochondria, it can trigger necrosis. ahajournals.orgnih.govresearchgate.net

The modulation of this interaction by a DAPK1 inhibitor has significant therapeutic potential. For instance, blocking the DAPK1-p53 interaction has been proposed as a desirable target for therapeutic intervention in ischemic stroke. ahajournals.orgahajournals.org In the context of cancer, DAPK1's role is dual. In cells with wild-type p53, DAPK1 can activate p53-mediated apoptosis. jci.orgnih.gov However, in cancers with mutated p53, this pathway is defunct, and DAPK1's activity shifts towards promoting growth. jci.org Therefore, in p53-mutant tumors, inhibiting DAPK1 with a compound like this compound is a viable strategy to suppress growth. jci.orgnih.gov

Interacting ProteinDAPK1 ActionCellular OutcomeImplication of this compound
p53Binds to p53 DNA-binding motif and phosphorylates it. ahajournals.orgnih.govActivation of p53-dependent apoptosis and necrosis. ahajournals.orgnih.govresearchgate.netBlocks p53 activation; potential neuroprotection in stroke and anti-proliferative effect in p53-mutant cancers. jci.orgahajournals.org

Cross-talk with Mitogen-Activated Protein Kinases (MAPK) Signaling

The MAPK signaling network is a key regulator of cellular processes including proliferation, differentiation, stress response, and apoptosis. DAPK1 engages in significant cross-talk with several branches of the MAPK family, including the ERK, p38, and JNK pathways.

DAPK1 and ERK1/2 are involved in a reciprocal regulatory relationship. ERK can phosphorylate DAPK1, which enhances its catalytic and pro-apoptotic activity. frontiersin.org Conversely, DAPK1 can interact with ERK1/2 and promote its retention in the cytoplasm, thereby inhibiting ERK's nuclear signaling functions which are typically associated with cell proliferation. mdpi.com This interaction ultimately promotes the apoptotic activity of DAPK1. nih.gov

Inhibition of the ERK-DAPK1 axis has been shown to reduce neuronal apoptosis in models of epilepsy, suggesting that blocking this interaction is a potential therapeutic strategy for glutamate (B1630785) excitotoxicity. nih.gov A DAPK1 inhibitor like this compound would disrupt this signaling axis, preventing the kinase-dependent functions of DAPK1 that are stimulated by ERK, and potentially altering the subcellular localization and activity of ERK.

DAPK1 also interacts with the p38 and JNK stress-activated MAPK pathways.

p38 MAPK: DAPK1 can directly bind to p38 MAPK and selectively promote its activation. nih.gov This interaction leads to the phosphorylation of MAPK-activated protein kinase 2 (MK2) and subsequent phosphorylation of RIPK1, a critical step in the suppression of necroptotic cell death. nih.govnih.gov Interestingly, this function of DAPK1 as a scaffold to promote p38 activation appears to be independent of its own kinase activity. nih.gov Therefore, while a kinase inhibitor like this compound would block DAPK1's catalytic functions, it may not disrupt the physical DAPK1-p38 interaction.

JNK Pathway: DAPK1 is involved in mediating oxidative stress-induced activation of the JNK signaling pathway. nih.gov This can lead to the regulation of murine double minute 2 (MDM2) and subsequent apoptosis. frontiersin.org Inhibition of DAPK1 by compounds such as this compound would be expected to attenuate JNK activation in response to specific cellular stressors where DAPK1 is a key upstream mediator.

MAPK PathwayDAPK1 Interaction and EffectCellular Consequence
ERK1/2 Reciprocal activation; DAPK1 retains ERK in the cytoplasm. frontiersin.orgmdpi.comnih.govPromotion of apoptosis; inhibition of nuclear ERK signaling. mdpi.comnih.gov
p38 Binds to and promotes p38 activation (kinase-independent). nih.govnih.govSuppression of necroptosis. nih.govnih.gov
JNK Mediates JNK activation in response to oxidative stress. frontiersin.orgnih.govMediation of apoptosis. frontiersin.org

Regulation of Other Downstream Targets and Interacting Proteins

DAPK1 is a serine/threonine kinase that influences numerous cellular processes by phosphorylating a wide array of substrate proteins. Inhibition of its kinase activity can therefore have significant and varied effects on cellular signaling.

Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is the most closely related member of the DAPK family to DAPK1, sharing approximately 80% identity in their N-terminal catalytic domains. nih.gov The two kinases are involved in transmitting cell death signals. tocris.com

Given the high homology in their kinase domains, some small molecule inhibitors have been shown to target both DAPK1 and DAPK3. For example, the compound HS38 is a potent, ATP-competitive inhibitor of both DAPK1 and ZIPK (DAPK3). abmole.com This cross-reactivity suggests a shared structural basis for inhibition. Therefore, while this compound is primarily characterized as a DAPK1 inhibitor, its potential effects on ZIP kinase activity cannot be entirely ruled out due to the structural similarities between these kinases.

DAPK1 directly regulates the function of Peptidyl Prolyl Isomerase 1 (Pin1), a critical enzyme that modulates the function of numerous phosphoproteins. Research has identified DAPK1 as the kinase responsible for phosphorylating Pin1 at the Serine 71 (Ser71) residue, which is located in its catalytic active site. nih.gov This phosphorylation event fully inactivates Pin1's catalytic activity and blocks its localization to the nucleus. nih.govnih.gov By inactivating Pin1, DAPK1 can suppress its oncogenic functions, such as inducing centrosome amplification and cell transformation. nih.gov

The inhibition of DAPK1 has a direct and measurable impact on this pathway. Studies using pharmacological DAPK1 inhibitors have demonstrated that suppressing DAPK1's kinase activity leads to a dramatic, dose-dependent decrease in the levels of Pin1 phosphorylated at Ser71. nih.gov This evidence strongly indicates that this compound, by inhibiting DAPK1, would prevent the inhibitory phosphorylation of Pin1, thereby restoring its prolyl isomerase activity and cellular functions. nih.govnih.gov

ConditionDAPK1 ActivityPin1 Phosphorylation (Ser71)Pin1 ActivityDownstream Effect
Active DAPK1HighIncreasedInhibitedSuppression of Pin1-mediated cell transformation. nih.gov
DAPK1 Inhibition (e.g., by this compound)Low / BlockedDecreasedRestoredRestoration of Pin1's ability to regulate target proteins. nih.gov

N-myc Downstream Regulated Gene 2 (NDRG2) has been identified as a novel substrate of DAPK1. nih.gov DAPK1 interacts with and directly phosphorylates NDRG2 at the Serine 350 (Ser350) residue, an event that activates NDRG2's function and is involved in regulating neuronal cell death. nih.govnih.gov Overexpression of DAPK1 enhances neuronal cell death through this NDRG2 phosphorylation. nih.gov

Conversely, the inhibition of DAPK1 has been shown to abolish NDRG2 phosphorylation. nih.gov Treatment with a DAPK1 inhibitor significantly decreases neuronal cell death mediated by this pathway. nih.gov Therefore, the application of this compound would be expected to block the phosphorylation of NDRG2 at Ser350, preventing its activation and subsequent role in promoting caspase-dependent cell death. nih.govnih.gov

ConditionDAPK1 ActivityNDRG2 Phosphorylation (Ser350)Resulting Cellular Process
Active DAPK1HighIncreasedInduction of neuronal cell death. nih.gov
DAPK1 Inhibition (e.g., by this compound)Low / BlockedAbolishedSuppression of NDRG2-mediated cell death. nih.gov

DAPK1 interacts with Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis. This interaction leads to the functional activation of PKM2, resulting in an increased glycolytic rate and lactate production. researchgate.net Notably, this activation of PKM2 by DAPK1 occurs independently of DAPK1's kinase activity. nih.gov Studies have shown that a truncated form of DAPK1 lacking the kinase domain can still bind to and activate PKM2. researchgate.net

This kinase-independent mechanism implies that ATP-competitive kinase inhibitors like this compound, which target the catalytic function of DAPK1, would likely not interfere with the DAPK1-PKM2 interaction or the subsequent activation of PKM2. The regulation is mediated through direct protein-protein binding rather than phosphorylation by DAPK1. researchgate.netnih.gov

DAPK1 plays a role in regulating microtubule (MT) assembly through the activation of Microtubule Affinity-Regulating Kinases 1 and 2 (MARK1/2). nih.gov Activated MARK1/2 destabilize microtubules, in part by phosphorylating the microtubule-associated protein tau. nih.govmdpi.com

Similar to its interaction with PKM2, the activation of MARK1/2 by DAPK1 is not dependent on DAPK1's kinase activity. nih.gov Instead, the DAPK1 death domain binds to the spacer region of MARK1/2, which relieves an intramolecular autoinhibitory interaction within the MARK kinases. nih.govresearchgate.net Because this activation mechanism does not involve phosphorylation by DAPK1, kinase inhibitors such as this compound are not expected to block this specific function.

Iv. Dapk1 in 6d in Preclinical Disease Models and Research Applications

Neurodegenerative Disease Research Applications

Major Depressive Disorder (MDD) Pathophysiology and Cognitive Dysfunction

Death-Associated Protein Kinase 1 (DAPK1) has emerged as a significant factor in the pathophysiology of Major Depressive Disorder (MDD) and its associated cognitive impairments. nih.govnih.gov Cognitive dysfunction is a recognized feature of MDD, and research suggests DAPK1 may be a crucial link between the mood disorder and cognitive decline. nih.govnih.gov Studies using mouse models of MDD, established through chronic, mild, and unpredictable stressors, have revealed increased levels of DAPK1 and tau protein in the hippocampal CA3 area. nih.govnih.gov

In these models, tau protein was found to be hyperphosphorylated at specific sites (Thr231, Ser262, and Ser396). nih.govnih.gov This is significant because DAPK1 is known to hyperphosphorylate tau, a process linked to cognitive dysfunction seen in neurodegenerative diseases like Alzheimer's Disease (AD). nih.gov The increased expression of DAPK1 in the hippocampus of MDD mice correlated with impaired cognitive function, as measured by the Morris water maze test. nih.gov Furthermore, DAPK1's distribution in neurons shifted from axonal expression to an overabundance on the cell membrane. nih.govnih.gov

Notably, interventions such as exercise and treatment with the antidepressant citalopram were shown to decrease DAPK1 expression and tau phosphorylation in the hippocampus. nih.govnih.gov These molecular changes were accompanied by improvements in both depressive symptoms and cognitive function in the animal models. nih.govnih.gov These findings suggest that DAPK1 could be a potential therapeutic target for addressing cognitive dysfunction in MDD. nih.govnih.gov Other research has also implicated activated DAPK1 signaling in post-stroke depression, where it may contribute to neuronal apoptosis and the impairment of critical neural circuits, such as the one connecting the dorsal CA1 of the hippocampus to the medial prefrontal cortex. xiahepublishing.com

Table 1: DAPK1's Role in MDD Preclinical Models

Model/Finding Observation Implication
MDD Mouse Model Increased DAPK1 and hyperphosphorylated tau in the hippocampal CA3 area. nih.govnih.gov Links DAPK1 activity to molecular changes associated with cognitive decline.
Behavioral Tests Impaired cognitive function correlated with increased DAPK1 expression. nih.gov Suggests DAPK1 contributes directly to cognitive deficits in depression.
Cellular Distribution DAPK1 shifted from axonal to cell membrane expression. nih.govnih.gov Indicates an alteration in DAPK1's function or localization in the disease state.
Intervention Studies Exercise and citalopram treatment decreased DAPK1 levels and improved symptoms. nih.govnih.gov Supports DAPK1 as a potential therapeutic target for both mood and cognitive symptoms of MDD.

Cancer Research Applications

DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a complex and often contradictory role in cancer. jcancer.orgnih.gov It is widely recognized as a tumor suppressor but can also exert oncogenic functions depending on the cellular context, particularly the status of other key regulatory proteins like p53. jci.orgnih.gov DAPK1 is involved in multiple cellular processes that are critical in cancer, including apoptosis (programmed cell death), autophagy, and cell cycle regulation. jcancer.orgfrontiersin.orgnih.gov Its dysregulation, either through loss or gain of function, is associated with the development and progression of various malignancies. frontiersin.org

The most established role of DAPK1 in cancer is that of a tumor suppressor. frontiersin.orgnih.gov It functions as a positive mediator of apoptosis, responding to various internal and external death signals, such as interferon-γ. jcancer.orgfrontiersin.org DAPK1 can induce both caspase-dependent (Type I) and caspase-independent autophagic (Type II) cell death, thereby suppressing tumor growth and metastasis. frontiersin.org

The tumor suppressor function of DAPK1 is often silenced in cancer cells, most commonly through epigenetic mechanisms like hypermethylation of the CpG island in its promoter region, rather than genetic mutations. mdpi.com This silencing leads to a loss of DAPK1 expression, allowing cancer cells to evade apoptosis and continue to proliferate. mdpi.com DAPK1 also exerts its tumor suppressor effects through interactions with other key cellular pathways. For example, it can activate the tumor suppressor p53, creating a positive feedback loop where each protein enhances the other's function to induce growth arrest or apoptosis. nih.govmdpi.com It also inhibits the oncogenic functions of the peptidyl-prolyl isomerase Pin1 by phosphorylating it, which in turn suppresses cell transformation. nih.govmdpi.com

Contrary to its tumor suppressor role, emerging evidence reveals that DAPK1 can promote cancer growth and metastasis in specific contexts. jci.orgnih.gov This functional switch is prominently observed in cancers harboring mutations in the TP53 gene. jci.orgnih.gov While in cells with wild-type p53, DAPK1 signaling can lead to apoptosis, in p53-mutant cells, this pathway is disabled. nih.gov Consequently, the non-apoptotic functions of DAPK1, such as growth promotion via the mTOR pathway, become dominant. jci.orgnih.gov

In p53-mutant breast, pancreatic, and ovarian cancers, high expression of DAPK1 is associated with increased cancer cell growth and worse patient outcomes. jci.orgnih.govduke.edu Studies have shown that inhibiting or depleting DAPK1 in p53-mutant cancer cells suppresses their growth, highlighting a dependency on DAPK1 for proliferation. jci.orgnih.gov

Table 2: Context-Dependent Roles of DAPK1 in Cancer

Function Cellular Context Mechanism of Action
Tumor Suppressor Wild-Type p53 Cancers Induces apoptosis and autophagy; Activates p53; Inhibits oncogenic Pin1. nih.govnih.govmdpi.com
Oncogene p53-Mutant Cancers Activates the mTOR/S6K growth pathway as the apoptosis-inducing function is blocked. jci.orgnih.gov
Oncogene Gastric Cancer Promotes cancer cell migration and invasion; High expression correlates with poor survival. nih.gov

The Jurkat cell line, a model for acute T-cell leukemia, has been utilized in studies to investigate the role of DAPK1 in lymphoid malignancies. Research has demonstrated that DAPK1 is involved in the extrinsic pathway of apoptosis in these cells. nih.gov Specifically, experiments have shown that DAPK1 plays a role in Fas-induced cell death. nih.govnih.gov

In one key study, the stable downregulation of DAPK1 in Jurkat cells using siRNA resulted in a significantly increased resistance to apoptosis triggered by an activating anti-Fas antibody. nih.gov This finding indicates that the presence of DAPK1 renders the cells more susceptible to Fas-mediated killing. Therefore, the silencing of DAPK1, a common event in many cancers, may be a mechanism by which leukemic cells resist apoptosis and achieve malignant progression. nih.gov These studies in Jurkat cells confirm DAPK1's pro-apoptotic function in a hematological cancer context and suggest that strategies to restore its function could have therapeutic potential. nih.gov

Table 3: Research Findings in Jurkat Acute T-Cell Leukemia Cells

Experimental Approach Key Finding Conclusion
DAPK1 Knockdown (siRNA) DAPK1-deficient Jurkat cells showed increased resistance to Fas-ligand-triggered cell death. nih.govnih.gov DAPK1 is a positive regulator of Fas-induced extrinsic apoptosis in lymphoid cells. nih.gov
Apoptosis Induction Treatment with an activating anti-Fas antibody induced less apoptosis in DAPK1-downregulated cells compared to controls. nih.gov Silencing DAPK1 may be a mechanism for leukemic cells to evade apoptosis. nih.gov

Information regarding the use of the chemical compound “DAPK1-IN-6d” in the specified preclinical disease models is not available in the current search results.

Extensive searches for research and applications of the specific inhibitor this compound in the context of various cancer cell lines did not yield specific data. The available scientific literature focuses on the role of the Death-Associated Protein Kinase 1 (DAPK1) protein in these cancers or discusses the effects of genetic silencing (e.g., siRNA) or other, unspecified DAPK1 inhibitors.

Consequently, it is not possible to provide detailed research findings or data tables for this compound's application in the following preclinical models as per the requested outline:

Myelogenous Leukemia Cells (e.g., M-NFS-60)

Hepatocellular Carcinoma (HCC) Cell Lines (e.g., PLC/PRF/5)

Cervical Cancer Cells

Breast Cancer Cell Lines

Gastric Cancer Cells

Triple-Negative Breast Cancer (TNBC) Cell Lines

Uterine and Endometrial Cancer Cell Lines

While research exists on the broader topic of DAPK1 inhibition in these cancers, there is no specific information available detailing the use and effects of the compound this compound.

Regulation of Cancer Stem Cells (CSCs)

Death-Associated Protein Kinase 1 (DAPK1) is recognized for its dual role in cancer, acting as a tumor suppressor in early stages while potentially promoting metastasis in later phases through mechanisms involving cancer stem cells (CSCs) and epithelial-mesenchymal transition (EMT). nih.gov CSCs are a subpopulation of tumor cells that drive cancer aggressiveness, metastasis, and treatment resistance. nih.gov Research in colon and thyroid cancers has indicated that DAPK1 is involved in the expression of markers related to CSCs. nih.gov This suggests that inhibiting DAPK1, for instance with a molecule like this compound, could be a strategy to interfere with the processes that govern cancer stemness. The kinase is known to interact with and regulate other proteins that are critical for tumor growth, such as Pin1, a prolyl isomerase. By inhibiting Pin1's function, DAPK1 can suppress cell transformation, indicating a complex regulatory network that could be modulated by DAPK1 inhibitors. nih.gov

Table 1: DAPK1's Role in Cancer Progression and Stemness

Stage Role of DAPK1 Associated Processes Potential Impact of Inhibition
Early Cancer Tumor Suppressor Controls tumor growth Not applicable
Late Cancer Promoter of Aggressiveness Expression of EMT and CSC markers Modulation of metastasis and stemness

Influence on Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular program crucial for cancer metastasis, allowing cancer cells to gain migratory and invasive properties. DAPK1 has been implicated in the regulation of EMT, particularly in advanced-stage cancers like colon and thyroid cancer. nih.gov It interacts closely with EMT regulators, which are key prognostic markers for cancer metastasis. nih.gov While DAPK1 acts as a tumor suppressor initially, its involvement in EMT suggests a more complex, context-dependent role in cancer progression. nih.gov Autophagy, a cellular degradation process regulated by DAPK1, can also control EMT by degrading key transcriptional regulators like the NOTCH1 intracellular domain (NICD). This autophagy-dependent degradation of NICD can suppress cancer cell migration and invasion. researchgate.net Therefore, modulating DAPK1 activity with inhibitors such as this compound could influence the EMT process, potentially altering the metastatic capability of tumor cells.

Modulation of Chemosensitivity (e.g., Topotecan)

DAPK1 plays a significant role in the cellular response to certain chemotherapeutic agents. In cervical cancer, for instance, DAPK1 is involved in the cell death mechanism induced by Topotecan, a DNA topoisomerase I inhibitor. nih.gov Studies have shown that silencing DAPK1 expression through RNA interference reduces the apoptotic effect of Topotecan in cervical cancer cells. nih.govnih.gov This suggests that DAPK1 contributes to the drug's efficacy and could be a biomarker for predicting the response to Topotecan therapy. nih.gov The involvement of DAPK1 in mediating the effects of anti-cancer drugs highlights the potential for DAPK1 inhibitors to modulate chemosensitivity, which could be a critical consideration in combination therapies. nih.gov

Table 2: DAPK1 and Topotecan Chemosensitivity in Cervical Cancer

Experimental Condition Observation Implication
Treatment with Topotecan Induces apoptosis in cancer cells DAPK1 is involved in the apoptotic pathway
DAPK1 Silencing + Topotecan Decreased apoptotic effect DAPK1 contributes to Topotecan-induced cell death

Other Disease Models and Pathway Research

Diabetic Nephropathy (DN) and Podocyte Injury

In the context of diabetic nephropathy (DN), DAPK1 has been identified as a key player in high glucose-induced podocyte injury. nih.gov Podocytes are critical cells in the kidney's filtration barrier, and their damage is a hallmark of DN. mdpi.comnih.gov Studies have shown that exposure to high glucose significantly increases DAPK1 expression in podocytes. nih.gov This upregulation of DAPK1 is linked to increased podocyte apoptosis, DNA damage, and cell membrane damage. nih.gov The expression of cell death-related genes, including DAPK1, is significantly elevated in diabetic podocytes. mdpi.comresearchgate.net Research using short hairpin RNA (shRNA) to silence DAPK1 demonstrated that its knockdown attenuated these harmful effects. nih.gov This positions the DAPK1 signaling pathway as a potential therapeutic target for treating diabetic nephropathy. nih.gov

Atherosclerosis Mechanisms

Atherosclerosis, a chronic inflammatory disease of the arteries, is another condition where DAPK1 appears to play a role. nih.govresearchgate.net DAPK1 expression has been found to be increased in atherosclerotic plaques. nih.gov One of the underlying cellular stress responses implicated in atherosclerosis is endoplasmic reticulum (ER) stress. The ATF6 pathway, a component of the ER stress response, leads to the upregulation of DAPK1 expression. nih.gov DAPK1, in turn, can mediate autophagy by phosphorylating Beclin1, a key autophagy-regulating protein. nih.gov This suggests a mechanistic link between ER stress, DAPK1 activation, and autophagy within the complex environment of an atherosclerotic plaque. nih.gov

Myofibril Degeneration in Cardiac Studies

DAPK1 is involved in cardiac pathologies, including the regulation of myofibril degeneration and myocyte apoptosis. nih.gov These processes are associated with chronic stimulation of β1-adrenergic receptors, which can occur during the development of heart failure. nih.gov The activation of DAPK1 may contribute to the pathogenesis related to β-adrenergic receptor signaling. nih.gov Studies involving a DAPK1 inhibitor in rat models of acute myocardial infarction (AMI) found that inhibiting DAPK1 protected cardiomyocytes from injury. semanticscholar.org The inhibitor reduced levels of inflammation and oxidative stress in the myocardial tissue, suggesting that targeting DAPK1 could be a protective strategy against myocardial injury. semanticscholar.org

V. Advanced Methodologies and Future Research Directions

In Vitro and Ex Vivo Cellular and Biochemical Assays

Kinase Activity Assays (e.g., 33P-Radiolabeled Kinase Assay)

Kinase activity assays are fundamental for assessing the direct inhibitory potential of compounds like DAPK1-IN-6d on DAPK1. Traditional methods, such as the 33P-radiolabeled kinase assay, involve incubating the kinase enzyme with a radiolabeled ATP source and a substrate. The incorporation of the radiolabel into the substrate is then quantified to measure kinase activity rsc.org, sigmaaldrich.com. More contemporary approaches, like the ADP-Glo™ Kinase Assay, offer a luminescent readout by converting ADP produced during the kinase reaction into ATP, which is then used to generate light via a luciferase reaction promega.com, promega.com.

Research utilizing these assays has demonstrated that compound 6d (presumed to be this compound) exhibits significant inhibitory activity against recombinant DAPK1, with an reported IC50 value of 2.5 μM rsc.org. Furthermore, kinase panel profiling, which screens compounds against a broad range of kinases, has identified DAPK1 as a primary target. In one study, a panel of 96 recombinant kinases was screened, revealing that compound 6d and related analogues inhibited DAPK1 activity at concentrations of 10 μM, while other kinases showed minimal to no inhibition rsc.org.

Table 1: Kinase Inhibition by Compound 6d

Compound Target IC50 (μM) Reference

Cell Proliferation and Growth Inhibition Assays

To assess the cellular impact of DAPK1 modulation by this compound, cell proliferation and growth inhibition assays are employed. These assays quantify the compound's ability to reduce the number of viable cells or inhibit their growth over a specified period. Techniques such as the MTT assay are commonly used for this purpose peerj.com. Studies involving compounds structurally related to this compound, such as compound 6d and its analogue 6e, have shown potent antiproliferative effects. Compound 6e demonstrated broad-spectrum activity across various cancer cell lines, including hematological, NSCLC, colon, and breast cancers, with an IC50 of 1.97 μM against M-NFS-60 cells tandfonline.com. Compound 6d was found to be approximately 2.5-fold less potent than 6e in inhibiting M-NFS-60 cell growth, despite similar DAPK1 inhibition profiles tandfonline.com. These findings suggest that this compound may exert its cellular effects, at least in part, by inhibiting cell proliferation.

Table 2: Cell Proliferation Inhibition

Compound Target Cell Line IC50 (μM) Reference
6e M-NFS-60 1.97 tandfonline.com

Cell Cycle Progression Analysis

Cell cycle progression analysis provides insights into how this compound influences the cell division cycle. Techniques such as flow cytometry, often involving propidium (B1200493) iodide staining, are used to determine the distribution of cells within different phases of the cell cycle (G1, S, G2/M) and to quantify apoptotic populations (sub-G1) rsc.org, nih.gov. DAPK1 itself has been implicated in regulating cell cycle progression, with evidence suggesting its involvement in mitosis and centrosome function nih.gov, mdpi.com, researchgate.net, jcancer.org. For instance, DAPK1 has been observed to localize at centrosomes during mitosis and interact with Polo-like Kinase 1 (PLK1) researchgate.net, jcancer.org. Studies employing cell cycle analysis have been instrumental in demonstrating that compounds targeting DAPK1 can lead to cell cycle arrest or promote apoptosis, as indicated by an increase in the sub-G1 population rsc.org.

Apoptosis Detection Assays (e.g., Annexin-V Staining, Caspase Cleavage)

Apoptosis, or programmed cell death, is a critical cellular process that DAPK1 is known to mediate sigmaaldrich.com, mdpi.com, promega.com, mdpi.com. Assays designed to detect apoptosis are therefore essential for understanding the functional consequences of DAPK1 inhibition by this compound. Common methods include Annexin-V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, a hallmark of early apoptosis rsc.org, sigmaaldrich.com. Caspase activation assays, such as Western blotting for cleaved caspases (e.g., caspase-8) or luminescent assays like the Caspase-Glo® 3/7 Assay, are used to monitor the executioner pathways of apoptosis rsc.org, promega.de. Additionally, the TUNEL assay detects DNA fragmentation, a late-stage event in apoptosis sigmaaldrich.com, takarabio.com. Research has confirmed that compounds like 6d, which inhibit DAPK1, induce cell death via apoptosis, as evidenced by positive Annexin-V staining and caspase activation rsc.org.

Immunoblotting and Co-Immunoprecipitation Studies

Immunoblotting (Western blotting) and co-immunoprecipitation (Co-IP) are indispensable techniques for investigating the molecular mechanisms underlying DAPK1 activity and its interactions. Immunoblotting is used to detect and quantify specific proteins, including phosphorylated forms that indicate pathway activation, or cleaved proteins signifying apoptosis rsc.org, nih.gov, researchgate.net. Co-IP studies are employed to identify and validate protein-protein interactions, revealing how DAPK1 might associate with other cellular components to exert its effects nih.gov, oup.com, jci.org, researchgate.net. For example, Co-IP has been used to demonstrate the interaction of DAPK1 with proteins such as PLK1 nih.gov, APP oup.com, and HSF1 researchgate.net, and to investigate its role in signaling complexes like the RIPK1-RIPK3-MLKL necrosome researchgate.net or the mTOR pathway jci.org. These studies provide critical evidence for the direct molecular targets and downstream signaling events influenced by DAPK1 modulators.

Kinase Panel Profiling

Kinase panel profiling offers a comprehensive assessment of a compound's selectivity across a wide array of kinases. This approach is crucial for identifying off-target effects and confirming the specificity of DAPK1 inhibition by this compound. By testing the compound against panels comprising dozens or even hundreds of kinases, researchers can determine its potency against DAPK1 relative to other kinases in the cellular kinome. As noted, screening with compound 6d against a panel of 96 kinases revealed DAPK1 as the principal target, with significant inhibition observed at 10 μM rsc.org. Other profiling efforts have examined a more focused panel of kinases, providing insights into the selectivity profile of related compounds and potential contributions of other kinases to observed cellular effects tandfonline.com.

Compound List:

this compound (referred to as 6d in relevant literature)

Advanced Imaging and Localization Techniques

Subcellular Localization Studies (e.g., Centrosomes)

Understanding the precise subcellular localization of DAPK1 is crucial for elucidating its regulatory mechanisms and functional roles. Research indicates that DAPK1 predominantly localizes to centrosomes during mitosis jcancer.orgresearchgate.net. Centrosomes are vital organelles responsible for organizing microtubules and orchestrating chromosome segregation during cell division. DAPK1's presence at centrosomes suggests its involvement in cell cycle regulation and mitotic progression. Studies have shown that DAPK1 co-localizes and interacts with Polo-like Kinase 1 (PLK1) at centrosomes from prophase to metaphase, with DAPK1 identified as a substrate of PLK1 jcancer.orgnih.gov. Furthermore, DAPK1 has been implicated in regulating centrosome amplification, a phenomenon linked to genomic instability and cancer; specifically, DAPK1's phosphorylation of Pin1 can inhibit Pin1's ability to induce centrosome amplification nih.gov. The localization of DAPK1 to centrosomes highlights its potential role in cell division fidelity and offers avenues for targeted therapeutic strategies.

-Omics and Bioinformatics Approaches

Omics technologies and bioinformatics analyses provide powerful tools for dissecting the complex molecular networks influenced by DAPK1 and its modulators.

Differential gene expression (DEG) analysis is instrumental in identifying genes whose expression levels are altered in response to DAPK1 modulation. Studies involving the knockout of DAPK1 in hepatocellular carcinoma (HCC) cell lines have identified a significant number of differentially expressed genes. One such study reported a total of 732 DEGs, comprising 415 upregulated and 317 downregulated genes, following DAPK1 knockout nih.govpeerj.com. Key genes identified as being strongly associated with DAPK1 expression changes in this context include Kininogen-1 (KNG1), Complement C3 (C3), Metalloproteinase inhibitor 1 (TIMP1), and Alpha-2-HS-glycoprotein (AHSG) nih.gov. These findings provide a foundation for understanding the downstream transcriptional effects of DAPK1 activity and how its manipulation impacts cellular pathways.

Table 1: Key Differentially Expressed Genes (DEGs) Following DAPK1 Modulation

Gene SymbolDescriptionExpression Change (Post-DAPK1 Knockout)Association Strength
KNG1Kininogen-1Upregulated/Downregulated (context-dependent)Strong
C3Complement C3Upregulated/Downregulated (context-dependent)Strong
TIMP1Tissue inhibitor of metalloproteinase 1Upregulated/Downregulated (context-dependent)Strong
AHSGAlpha-2-HS-glycoproteinUpregulated/Downregulated (context-dependent)Strong
Total DEGsTotal differentially expressed genes732 (415 up, 317 down)N/A

Note: Specific directionality of expression change for KNG1, C3, TIMP1, and AHSG may vary based on the specific study context and cell type.

Protein-protein interaction (PPI) network analysis is crucial for mapping the molecular interactome of DAPK1, revealing how it integrates into cellular signaling pathways. STRING database analysis and other PPI studies have identified numerous DAPK1 interactors. These include components of the cell cycle machinery, such as PLK1 jcancer.orgnih.gov, and regulators of cell death and autophagy, like BECN1 string-db.orgresearchgate.net. Other identified interactors include various calmodulin (CALM) family members (CALM1, CALM2, CALM3, CALML3) string-db.org, MAPK family members (MAPK1, MAPK3) string-db.org, and regulatory proteins like KLHL20 and TSC2 string-db.orgresearchgate.net. Studies have also highlighted interactions with proteins such as UNC5B and UNC5H2 string-db.orgresearchgate.net, and research into specific DAPK1 variants has suggested interactions with H2B2E mdpi.com. Analyzing these networks helps to understand DAPK1's multifaceted roles in cellular processes and provides potential targets for drug development.

Table 2: Selected Protein-Protein Interaction Partners of DAPK1

Interacting ProteinEvidence Source(s)Potential Role in DAPK1 Signaling
PLK1 jcancer.orgnih.govCell cycle regulation, centrosome localization, kinase substrate
BECN1 string-db.orgresearchgate.netAutophagy regulation
CALM1, CALM2, CALM3 string-db.orgCalcium/Calmodulin binding and activation
MAPK1, MAPK3 string-db.orgSignal transduction pathways
KLHL20 string-db.orgresearchgate.netProtein ubiquitination and degradation
TSC2 string-db.orgresearchgate.netmTOR pathway regulation
UNC5B, UNC5H2 string-db.orgresearchgate.netCell guidance, apoptosis

Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful systems biology approach used to identify modules of highly correlated genes, thereby revealing biological pathways and potential regulatory networks. WGCNA has been applied to datasets involving DAPK1 to identify gene modules associated with its expression or function. For instance, in gastric cancer (GC) studies, WGCNA identified a "blue module" as being related to DAPK1, with functional enrichment analyses revealing pathways related to cell cycle and DNA metabolic processes semanticscholar.org. In other contexts, WGCNA has been used to identify modules correlated with specific traits or time points, and to pinpoint hub genes critical for biological processes mdpi.comcloudfront.netfrontiersin.org. The application of WGCNA to datasets where DAPK1 activity is modulated (e.g., by inhibitors like compound 6d) could reveal complex gene regulatory networks and identify novel therapeutic targets. Typically, WGCNA involves calculating adjacency matrices based on gene expression correlations, often using a power function (soft thresholding), followed by hierarchical clustering to group genes into modules frontiersin.orgsardegnaricerche.it.

Aberrant epigenetic modifications, particularly DNA methylation, play a significant role in the regulation of DAPK1 expression, often leading to its silencing in various cancers. Studies have investigated DAPK1 promoter methylation using techniques such as bisulfite sequencing, MassARRAY, and array-based methylation analysis aacrjournals.orgnih.govjogcr.com. Hypermethylation of the DAPK1 promoter is frequently observed across numerous cancer types, including lung, kidney, bladder, colon, head and neck, and B-cell lymphoma cancers semanticscholar.orgjogcr.com. In chronic lymphocytic leukemia (CLL), epigenetic silencing of DAPK1 by promoter methylation is reported in almost all sporadic cases nih.gov. Furthermore, DAPK1 expression has been shown to be inversely correlated with the methylation status of specific CpG sites within its promoter, such as cg19734228, cg15746719, cg14014720, cg13527872, and cg24754277 semanticscholar.org. These findings underscore the importance of DNA methylation in controlling DAPK1 expression and suggest that epigenetic therapies targeting DAPK1 could be a viable strategy.

Table 3: DAPK1 Promoter Methylation and Expression Correlation

CpG Site IDCorrelation with DAPK1 ExpressionSource
cg19734228Inverse semanticscholar.org
cg15746719Inverse semanticscholar.org
cg14014720Inverse semanticscholar.org
cg13527872Inverse semanticscholar.org
cg24754277Inverse semanticscholar.org

Note: "Inverse correlation" indicates that as methylation increases, DAPK1 expression decreases.

In Vivo Preclinical Models for Functional Validation

In vivo preclinical models are indispensable for validating the functional roles of DAPK1 and assessing the efficacy of its inhibitors in a complex biological system. Studies have utilized various animal models to investigate DAPK1's functions. For instance, DAPK1 knockout (KO) and transgenic mouse models are employed to study its role in neurodegenerative diseases like Alzheimer's disease (AD), with DAPK1 ablation shown to diminish amyloid-beta (Aβ) production in the Tg2576 mouse model nih.gov. In cancer research, DAPK1 knockdown or knockout models have been used to evaluate its impact on tumor growth. For example, nude mouse xenograft models involving inducible DAPK1 knockdown cell lines have been utilized to assess the effect of DAPK1 suppression on tumor growth in vivo jci.org. Furthermore, models such as the AOM/DSS-induced colorectal tumorigenesis model have suggested DAPK1's role in promoting tumor-associated inflammation and angiogenesis researchgate.net. These in vivo studies are critical for translating findings from cell-based assays to potential therapeutic applications.

Rodent Models of Neurodegeneration

Research indicates that Death-associated protein kinase 1 (DAPK1) plays a significant role in neurodegenerative processes, and its modulation is being investigated in various rodent models.

Epilepsy: Studies have shown that DAPK1 activity is increased following pentylenetetrazol (PTZ) exposure in mice, and its suppression, either genetically or pharmacologically, significantly reduces seizure phenotypes and the development of kindled seizures. DAPK1 activation has been linked to the phosphorylation of NR2B, contributing to epileptic conditions. Furthermore, DAPK1 has been implicated in glutamate (B1630785) excitotoxicity, a key factor in seizures, where its activation by extracellular signal-regulated kinase (ERK) promotes neuronal apoptosis. Ablation of the DAPK1 gene has demonstrated a protective effect in mouse models of epilepsy, reducing seizure severity and neuronal cell death nih.govnih.govmdpi.comresearchgate.net.

Alzheimer's Disease (AD): DAPK1 dysregulation is implicated in Alzheimer's disease pathology. Genetic links between DAPK1 variants and AD have prompted investigations into its role. DAPK1 expression is found in brain regions significantly affected by AD, such as the hippocampus and cortex. Research suggests that DAPK1 interacts with amyloid precursor protein (APP), increasing its phosphorylation and promoting the amyloidogenic pathway, leading to increased amyloid-beta (Aβ) generation. Studies in the Tg2576 mouse model of AD have shown that DAPK1 knockout diminishes Aβ production. DAPK1 also contributes to tau hyperphosphorylation, a hallmark of AD. Furthermore, DAPK1 activation has been linked to cognitive dysfunction in aged mice and AD models, with some findings indicating elevated DAPK1 levels in the hippocampus of AD patients nih.govoup.comresearchgate.netresearchgate.net.

Major Depressive Disorder (MDD): In mouse models of major depressive disorder, increased DAPK1 expression and altered distribution in the hippocampus have been observed, correlating with cognitive dysfunction. Specifically, DAPK1 and tau protein levels were found to be elevated, with increased tau phosphorylation. Treatment with antidepressants or exercise led to decreased DAPK1 expression and tau phosphorylation, improving both depressive symptoms and cognitive deficits in these models, suggesting DAPK1 as a potential therapeutic target for cognitive dysfunction in MDD nih.gov.

Xenograft and Syngeneic Tumor Models

While the direct use of this compound in xenograft or syngeneic tumor models is not explicitly detailed in the initial search results, the broader role of DAPK1 in cancer proliferation has been investigated. DAPK1 has been shown to promote the growth of p53-mutant cancers. Studies using inducible DAPK1 knockdown cell lines in nude mouse models demonstrated that suppression of DAPK1 inhibits both anchorage-dependent and -independent growth of p53-mutant breast cancer cell lines. This suggests a potential role for DAPK1 inhibitors in cancer therapy, although specific data on this compound in these models is not yet available jci.org.

Future Research Directions for this compound

Future research endeavors for this compound and related DAPK1 modulators are focused on expanding its therapeutic potential and understanding its mechanistic roles.

Identification of Additional Molecular Targets and Potential Off-Target Effects

A critical area for future research involves comprehensively identifying all molecular targets of this compound and assessing any potential off-target effects. While DAPK1 is the primary target, understanding its broader interactome is crucial for predicting efficacy and safety. This includes investigating how DAPK1 might influence other signaling pathways or cellular processes beyond its known roles in apoptosis, autophagy, and neuronal function. Detailed proteomic or transcriptomic analyses in cells or animal models treated with this compound could reveal novel interactions and potential unintended consequences, which is essential for its clinical development researchgate.net.

Exploration of Novel Therapeutic Combinations with Existing Agents

Combining this compound with existing therapeutic agents represents a promising strategy to enhance treatment efficacy and potentially overcome resistance mechanisms. For instance, in epilepsy, combining DAPK1 inhibitors with established anti-seizure medications could offer synergistic benefits. In cancer, combination therapies might target different pathways simultaneously, leading to more robust tumor suppression. Research could explore combinations with chemotherapy, immunotherapy, or targeted therapies based on the specific disease context and the known mechanisms of DAPK1 action.

Development of Next-Generation Selective DAPK1 Inhibitors with Enhanced Potency and Selectivity

While this compound is identified as an efficient DAPK1 inhibitor, the development of next-generation inhibitors with improved characteristics is a key future direction. This involves designing compounds with higher potency (lower IC50 values), greater selectivity for DAPK1 over other kinases, and favorable pharmacokinetic properties. Enhanced selectivity is particularly important to minimize potential off-target effects and improve the therapeutic index. Structure-activity relationship (SAR) studies and advanced medicinal chemistry approaches can guide the design of these improved inhibitors, potentially leading to more effective and safer treatments for a range of diseases where DAPK1 plays a pathological role.

Q & A

Q. What are the established protocols for assessing DAPK1-IN-6d's inhibitory activity in vitro?

  • Methodological Answer: In vitro kinase assays using recombinant DAPK1 are standard. Protocols typically involve incubating the kinase with ATP and a substrate (e.g., myosin light chain) in the presence of varying this compound concentrations. Reactions are terminated with EDTA, and phosphorylation levels are quantified via ELISA or radiometric assays. Controls include vehicle (DMSO) and positive inhibitors (e.g., staurosporine). Ensure ATP concentrations reflect physiological levels (1–10 µM) to avoid artificial inhibition .

Q. How is this compound's selectivity profile validated against related serine/threonine kinases?

  • Methodological Answer: Conduct kinase panel screens across the CMGC, AGC, and CAMK families. Use counter-screening assays with kinases sharing structural homology to DAPK1 (e.g., ZIPK, DRAK1). Selectivity is quantified via IC50 ratios (e.g., >10-fold selectivity over off-target kinases). Structural analysis (e.g., molecular docking) can identify binding pocket variations contributing to specificity .

Q. What solubility and stability parameters should be prioritized for in vitro studies?

  • Methodological Answer: this compound is DMSO-soluble ( ), but stock solutions should be freshly prepared to avoid precipitation. For aqueous stability, test compound integrity over 24–72 hours in assay buffers (e.g., PBS, pH 7.4) via HPLC. Long-term storage requires desiccation at -20°C, with periodic purity checks (≥98% by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictory IC50 values for this compound reported across studies?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration, substrate type). Normalize data by repeating assays under standardized parameters (e.g., 5 µM ATP, recombinant full-length DAPK1). Validate using orthogonal methods (e.g., thermal shift assays). Cross-reference with structural studies to assess conformational impacts on inhibitor binding .

Q. What experimental designs are critical for evaluating this compound's role in autophagy versus apoptosis?

  • Methodological Answer: Use genetic knockdown (siRNA/shRNA) of DAPK1 in combination with autophagy inhibitors (e.g., chloroquine) or apoptosis inducers (e.g., staurosporine). Monitor markers like LC3-II (autophagy) and cleaved caspase-3 (apoptosis) via Western blot. Time-course experiments distinguish primary vs. secondary effects .

Q. How should researchers optimize dosing regimens for in vivo efficacy studies?

  • Methodological Answer: Address poor bioavailability by formulating this compound in cyclodextrin or lipid-based carriers. Perform pharmacokinetic profiling (Cmax, t1/2) after IV and oral administration. Dose-response studies in tumor xenograft models should include endpoints like tumor volume and biomarker analysis (e.g., phospho-MLC2) .

Q. What statistical models are appropriate for analyzing dose-response data in this compound studies?

  • Methodological Answer: Use nonlinear regression (e.g., four-parameter Hill equation) to calculate IC50/EC50. For in vivo data, mixed-effects models account for inter-animal variability. Report 95% confidence intervals and validate assumptions (e.g., normality) via residual plots .

Q. How can off-target effects of this compound be systematically identified and mitigated?

  • Methodological Answer: Employ proteome-wide profiling (e.g., kinome-wide CETSA) to detect off-target interactions. Structural analogs with modified benzyloxy or tert-butyl groups can reduce promiscuity. Validate findings using CRISPR-edited cell lines lacking DAPK1 .

Q. What strategies validate this compound's synergy with existing chemotherapeutic agents?

  • Methodological Answer: Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in cell viability assays (e.g., MTT). Mechanistic synergy is confirmed via pathway analysis (e.g., RNA-seq to identify co-regulated apoptosis/autophagy genes) .

Q. How do researchers address discrepancies in this compound's reported tumor-suppressive effects across cancer types?

  • Methodological Answer:
    Context-dependent effects may arise from tumor-specific DAPK1 isoforms or epigenetic silencing. Perform isoform-specific PCR and methylation-specific PCR in resistant vs. sensitive cell lines. In vivo validation using patient-derived xenografts (PDX) with matched molecular profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.